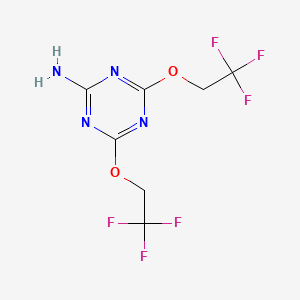

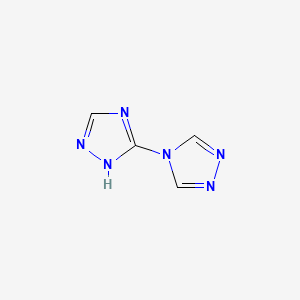

![molecular formula C6H8N6 B1332074 7-叠氮基-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶 CAS No. 37140-08-2](/img/structure/B1332074.png)

7-叠氮基-5-甲基-[1,2,4]三唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

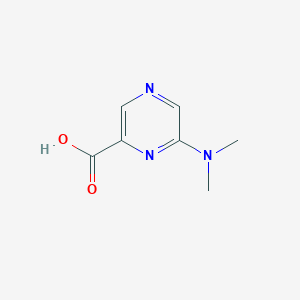

“7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have shown promising physiological activity .

Synthesis Analysis

The synthesis of triazolopyrimidines is often related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of “7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine” can be represented by the formula C6H7N5 .Chemical Reactions Analysis

The formation of the heterocyclic system in triazolopyrimidines proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction generally proceeds under the conditions of acidic catalysis .科学研究应用

Synthesis of Ruthenium (II)-Hmtpo Complexes

This compound serves as a reactant in the synthesis of Ruthenium (II)-Hmtpo complexes . These complexes are significant in the field of coordination chemistry and have potential applications in catalysis and as sensors due to their optical properties.

Antimalarial Activity

It acts as a dihydroorotate dehydrogenase inhibitor . This enzyme is crucial for the de novo synthesis of pyrimidines in parasites. Inhibitors of this enzyme, like the 7-hydrazinyl derivative, are researched for their antimalarial activity, offering a pathway to new therapeutic agents against malaria.

Vilsmeier Reaction of Conjugated Carbocycles and Heterocycles

The compound is used as a reactant for the Vilsmeier reaction , which is a form of chemical reaction that introduces formyl groups into aromatic systems. This reaction is valuable for synthesizing various conjugated carbocycles and heterocycles, which are core structures in many pharmaceuticals.

Pharmacological Activity by Binding to HIV TAR RNA

Research investigations have utilized this compound to study its binding to HIV TAR RNA . The interaction with this RNA element is significant because it plays a role in the transcriptional regulation of the HIV virus. Compounds that can bind to TAR RNA are of interest for their potential pharmacological activity against HIV.

Additive in Silver Bromide Microcrystals

The compound has been used as an additive to study the space charge layer in silver bromide microcrystals . This application is important in the field of photographic science and technology, where understanding the space charge layer can lead to improvements in photographic materials.

Chemical Synthesis and Material Science

Lastly, due to its reactive nature and functional groups, 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a valuable compound in broad areas of chemical synthesis and material science . It can be used to create a variety of novel compounds and materials with potential applications in various industries.

作用机制

- Allosteric Binding : Differential scanning fluorimetry studies suggest that this compound may destabilize the reverse transcriptase (RT) heterodimer (composed of p51 and p66 subunits) by binding allosterically at their interface.

- Inhibition of RNA Polymerase : Another related compound based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold showed promising inhibition of influenza virus RNA polymerase PA–PB1 subunit heterodimerization .

Mode of Action

属性

IUPAC Name |

(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6/c1-4-2-5(11-7)12-6(10-4)8-3-9-12/h2-3,11H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMAXZVMYLDNQTL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=NC=NN2C(=C1)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60334474 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37140-08-2 |

Source

|

| Record name | BAS 09857996 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60334474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-Fluoro-phenyl)-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1332001.png)

![5-[(2,4-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1332008.png)

![(3aR,4S,9bS)-6-hydroxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1332012.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] acetate](/img/structure/B1332023.png)

![3-[[2-(4-tert-butylphenoxy)acetyl]amino]benzoic Acid](/img/structure/B1332035.png)